![molecular formula C14H11F3N4O B040397 4,5-二氢-7-[3-(三氟甲基)苯基]吡唑并[1,5-a]嘧啶-3-甲酰胺 CAS No. 115931-11-8](/img/structure/B40397.png)
4,5-二氢-7-[3-(三氟甲基)苯基]吡唑并[1,5-a]嘧啶-3-甲酰胺
描述
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide represents a class of compounds with notable chemical and potential biological significance. Its structural features suggest a wide range of chemical reactivities and interactions, making it a candidate for various scientific investigations.
Synthesis Analysis
The synthesis of this compound typically involves condensation reactions, starting from precursors like ethyl 5-amino-1H-pyrazole-4-carboxylate, followed by cyclization with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, and saponification processes to introduce the desired functional groups (Liu et al., 2016).
Molecular Structure Analysis
The crystal structure of this compound has been determined, revealing its molecular configurations and the spatial arrangement of atoms. Such structural elucidations are essential for understanding the compound's reactivity and interaction with biological targets (Liu et al., 2016).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, highlighting its versatility and reactivity. For instance, it can undergo regioselective synthesis processes to produce 1- and 4-substituted derivatives, demonstrating its utility in organic synthesis (Drev et al., 2014).
科学研究应用
1. Application as CDK2 Inhibitors in Cancer Treatment
- Summary of Application: This compound is used as a CDK2 inhibitor, which is a target for cancer treatment. It is designed to selectively target tumor cells .
- Methods of Application: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were synthesized as novel CDK2 targeting compounds .
- Results or Outcomes: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
2. Anti-inflammatory Applications
- Summary of Application: Pyrimidines, including this compound, display a range of pharmacological effects including anti-inflammatory .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
3. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications
- Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
4. Antidepressant, Antipsychotic, Antihistamine, Anti-fungal, Anticancer, Antioxidant Applications
- Summary of Application: This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
5. Antitumor Applications
- Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine, including this compound, were found to have antitumor activities .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
6. Antimicrobial, Antidiabetic, Anti-Alzheimer’s Disease, Anti-inflammatory, and Antioxidant Applications
- Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
4. Anticancer Activity
- Summary of Application: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
- Methods of Application: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .
- Results or Outcomes: This review emphasizes advances over the last decades in pyrimidine containing hybrids with in vitro anticancer potential and its correlation with the SAR .
5. Antifungal and Antibacterial Applications
- Summary of Application: Analogues of pyrazolo[1,5-a]pyrimidine were found to have a number of biological activities, such as antifungal and antibacterial .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
6. Anti-Alzheimer’s Disease Applications
- Summary of Application: The pyrazolopyrimidine moiety, which includes this compound, is used in the design of many pharmaceutical compounds that have a variety of medicinal applications including anti-Alzheimer’s disease .
- Methods of Application: The specific methods of application for these uses are not detailed in the source .
- Results or Outcomes: The specific results or outcomes for these uses are not detailed in the source .
属性
IUPAC Name |
7-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-19-13-10(12(18)22)7-20-21(11)13/h1-4,6-7,19H,5H2,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFGNDBDCDFDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(=C(C=N2)C(=O)N)N1)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420676 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
115931-11-8 | |
| Record name | 7-[3-(Trifluoromethyl)phenyl]-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

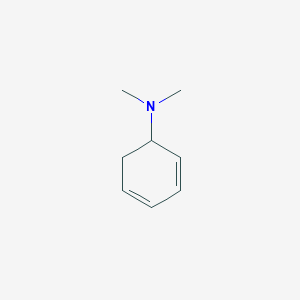
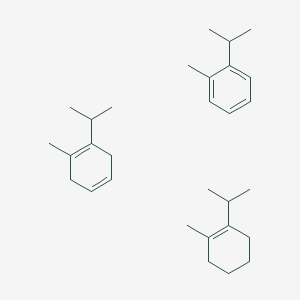
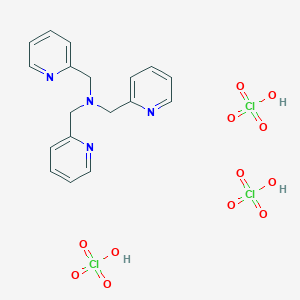

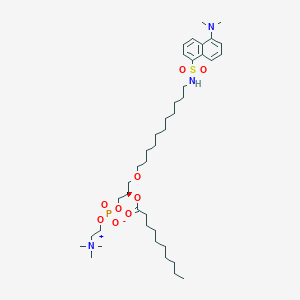
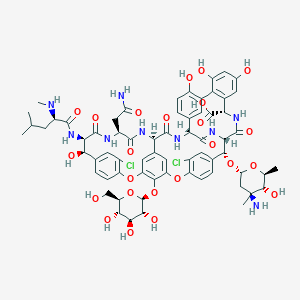
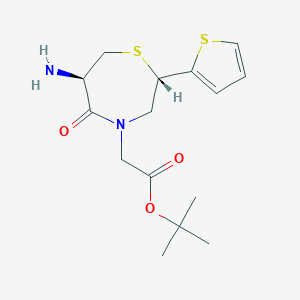

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
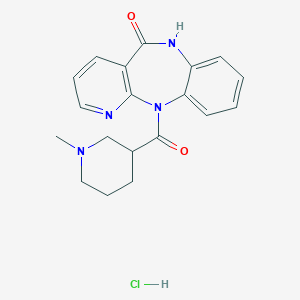
![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)
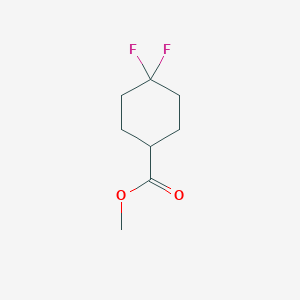
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)
